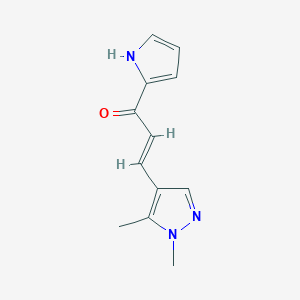

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-propenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-propenone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as DMPP, and its chemical formula is C13H14N4O.

Scientific Research Applications

Synthesis and Derivative Formation

The compound serves as a precursor in the synthesis of novel pyrazoline and pyrimidine derivatives, highlighting its role in creating new chemical entities with potential biological activities. For instance, derivatives were synthesized through reactions with thiosemicarbazide and phenyl hydrazine, resulting in compounds exhibiting antimicrobial activities (Khan et al., 2014).

Optical and Material Science

In material science, derivatives of this compound have been used to study optical properties. Antipyrine derivatives, for example, have been synthesized and analyzed for their amorphous nature and optical absorption, showing potential in materials with specific optical characteristics (El-Ghamaz et al., 2017).

Heterocyclic Chemistry Innovations

The compound has facilitated advancements in heterocyclic chemistry, providing insights into the cycloaddition reactions of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. This research contributes to the understanding of thiocarbonyl and azomethine ylide chemistry, expanding the toolbox for synthetic chemists (Sutcliffe et al., 2000).

Corrosion Inhibition

In the field of corrosion science, derivatives of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)-propenone have been explored as inhibitors for steel in acidic environments. This research is pivotal for industries seeking cost-effective and efficient materials to prevent metal corrosion (Bouklah et al., 2005).

Catalysis and Chemical Transformations

The compound's derivatives have shown utility in catalyzing chemical transformations, such as the synthesis of pyridine-pyrimidines, demonstrating its role in facilitating efficient and novel synthetic routes in organic chemistry (Rahmani et al., 2018).

Computational Chemistry and Molecular Design

Computational studies have provided valuable insights into the electronic and structural properties of the compound and its derivatives. These investigations are crucial for designing molecules with desired properties for various applications, including materials science and drug design (Singh et al., 2014).

properties

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-10(8-14-15(9)2)5-6-12(16)11-4-3-7-13-11/h3-8,13H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEATZINHWQHEQF-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)

![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)

![N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2962644.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)

![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)